p-(2-Phenylhydrazino)phenyl p-toluenesulphonate
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Overview
Description
p-(2-Phenylhydrazino)phenyl p-toluenesulphonate: is a chemical compound with the molecular formula C19H18N2O3S and a molar mass of 354.42 g/mol It is known for its unique structure, which includes a phenylhydrazine group attached to a phenyl ring, further connected to a p-toluenesulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Phenylhydrazino)phenyl p-toluenesulphonate typically involves the reaction of 2-phenylhydrazine with p-toluenesulphonic acid . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol . The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(2-Phenylhydrazino)phenyl p-toluenesulphonate can undergo oxidation reactions, where the phenylhydrazine group is oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the sulphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed:
- Various substituted phenyl derivatives from substitution reactions .
Azo compounds: from oxidation.
Hydrazine derivatives: from reduction.
Scientific Research Applications
Chemistry: p-(2-Phenylhydrazino)phenyl p-toluenesulphonate is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of hydrazine derivatives on biological systems. It can serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its reactivity makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of p-(2-Phenylhydrazino)phenyl p-toluenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- p-(2-Phenylhydrazino)benzoic acid
- p-(2-Phenylhydrazino)phenyl sulphonate
- p-(2-Phenylhydrazino)phenyl acetate
Comparison: Compared to these similar compounds, p-(2-Phenylhydrazino)phenyl p-toluenesulphonate is unique due to the presence of the p-toluenesulphonate group, which enhances its solubility and reactivity. This makes it more versatile in various chemical reactions and applications.
Properties
CAS No. |
82339-94-4 |
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Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(2-phenylhydrazinyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H18N2O3S/c1-15-7-13-19(14-8-15)25(22,23)24-18-11-9-17(10-12-18)21-20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 |
InChI Key |
GFQNWHFXWSIYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NNC3=CC=CC=C3 |
Origin of Product |
United States |
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